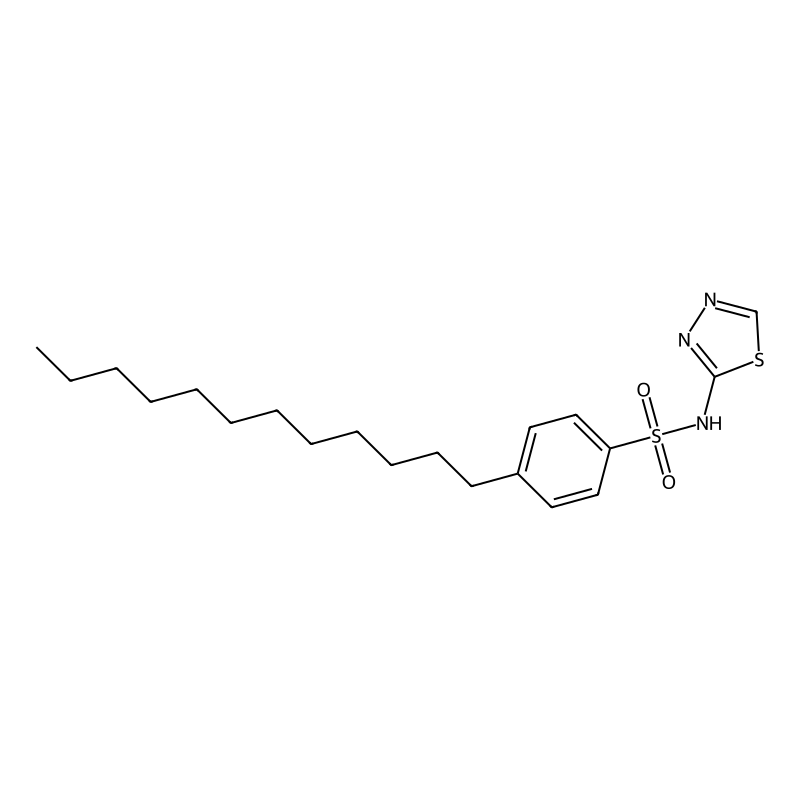

PHT-427

Content Navigation

To block Akt/PDK1 PH-domain function without allosteric liabilities, limited options exist. PHT-427 (CAS 1191951-57-1) is the specific solution.

- Dual PH-domain inhibitor-disrupts membrane translocation of both kinases, preventing compensatory activation.

- Highly hydrophobic-ideal model payload for nanoparticle/lipid-based delivery, >75% encapsulation efficiency.

- Mechanistic differentiator in CDH1-/- cancer screens-lacks allosteric synthetic lethality, isolates PH-domain-specific responses.

Supplied with ≥98% purity, ready for in vitro/vivo studies. Global shipping from SMolecule.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

PHT-427 (CAS 1191951-57-1) is a specialized dual inhibitor targeting the pleckstrin homology (PH) domains of both Akt and PDPK1 (PDK1). Unlike standard ATP-competitive or allosteric kinase inhibitors, PHT-427 disrupts the protein-lipid interactions necessary for membrane translocation and subsequent kinase activation . From a procurement and processability standpoint, PHT-427 is highly hydrophobic and insoluble in water, necessitating specific formulation strategies such as encapsulation in polymeric nanoparticles or suspension in lipid-based vehicles (e.g., DMSO/corn oil) for in vivo applications[1]. This distinct physicochemical profile and dual-node mechanism make it a critical tool for researchers developing targeted delivery systems or studying complex PI3K/Akt/PDK1 pathway feedback loops.

Substituting PHT-427 with generic single-target inhibitors fails due to fundamental mechanistic and phenotypic divergences. Utilizing an allosteric AKT inhibitor (such as MK-2206) or an ATP-competitive PDK1 inhibitor (such as BX-795) does not replicate the dual PH-domain binding mechanism of PHT-427 [1]. In functional assays, this mechanistic difference is stark: while allosteric AKT inhibitors induce strong synthetic lethality in E-cadherin-deficient (CDH1-/-) cellular models, the dual PH-domain inhibitor PHT-427 exhibits no such synthetic lethal effect[2]. Consequently, buyers must procure PHT-427 specifically when the experimental design requires simultaneous PH-domain blockade without triggering the specific vulnerabilities associated with allosteric AKT inhibition.

References

- [1] Moses, S. A., et al. 'Molecular Pharmacology and Antitumor Activity of PHT-427, a Novel Akt/Phosphatidylinositide-Dependent Protein Kinase 1 Pleckstrin Homology Domain Inhibitor.' Cancer Research (AACR), 2010.

- [2] Telford, B. J., et al. 'Allosteric AKT Inhibitors Target Synthetic Lethal Vulnerabilities in E-Cadherin-Deficient Cells.' Cancers (MDPI), 2019.

Dual PH-Domain vs. ATP-Competitive Inhibition

PHT-427 binds specifically to the PH domains of both Akt and PDPK1, yielding Ki values of 2.7 μM and 5.2 μM, respectively . In contrast, standard PDK1 inhibitors like BX-795 are ATP-competitive and highly specific to PDK1 (IC50 = 6 nM), lacking the dual-node PH-domain blockade . This dual affinity prevents the compensatory hyperphosphorylation often observed when only a single kinase node is inhibited.

| Evidence Dimension | Binding Target and Affinity |

| Target Compound Data | PHT-427: Akt Ki = 2.7 μM, PDPK1 Ki = 5.2 μM (PH-domain binding) |

| Comparator Or Baseline | BX-795: PDK1 IC50 = 6 nM (ATP-competitive) |

| Quantified Difference | PHT-427 provides dual PH-domain blockade in the low micromolar range, whereas BX-795 provides single-target ATP-competitive inhibition in the nanomolar range. |

| Conditions | Cell-free surface plasmon resonance (SPR) spectroscopy binding assays |

Essential for procurement when the research objective is to block membrane translocation of both Akt and PDK1 simultaneously rather than competing for the ATP binding site.

Nanoparticle Encapsulation Efficiency

Unformulated PHT-427 is highly hydrophobic and water-insoluble, which limits direct intravenous application. However, its physicochemical properties make it highly compatible with nanoprecipitation processes. When loaded into α-tocopheryl succinate (α-TOS) polymeric nanoparticles, PHT-427 achieves an encapsulation efficiency (EE) of 75.4% [1]. This formulation significantly improves its aqueous processability and tumor delivery compared to the unformulated free drug.

| Evidence Dimension | Aqueous Processability and Encapsulation |

| Target Compound Data | 75.4% Encapsulation Efficiency in α-TOS nanoparticles |

| Comparator Or Baseline | Unformulated PHT-427 (Water insoluble, requires lipid/DMSO suspension) |

| Quantified Difference | Polymeric encapsulation yields >75% efficiency, overcoming the baseline water insolubility. |

| Conditions | Nanoprecipitation process using poly(VP-co-MTOS) nanodomains |

Critical for buyers developing advanced drug delivery systems, as the compound's hydrophobicity is an asset for high-efficiency polymeric encapsulation.

Synthetic Lethality in CDH1-Deficient Models

In isogenic E-cadherin-deficient (MCF10A-CDH1-/-) cell lines, allosteric AKT inhibitors such as MK-2206 (at 6.25 μM) induce strong synthetic lethality and completely inhibit Ser473 phosphorylation. Conversely, PHT-427 exhibits no significant synthetic lethal effect in the same CDH1-/- models [1]. This demonstrates that PHT-427 does not phenocopy allosteric AKT inhibitors.

| Evidence Dimension | Synthetic Lethality in CDH1-/- Cells |

| Target Compound Data | PHT-427: No significant synthetic lethal effect |

| Comparator Or Baseline | MK-2206: Strong synthetic lethality (complete Ser473 inhibition at 6.25 μM) |

| Quantified Difference | PHT-427 bypasses the specific E-cadherin-deficient vulnerabilities targeted by MK-2206. |

| Conditions | MCF10A-WT vs MCF10A-CDH1-/- cell viability assays (48 h treatment) |

Prevents incorrect material selection in synthetic lethality screens, ensuring buyers choose PHT-427 only when PH-domain specific (non-allosteric) outcomes are desired.

Akt/PDK1 Dual-Node Pathway Inhibition

PHT-427 is the optimal choice for in vitro and in vivo models requiring simultaneous blockade of Akt and PDK1 membrane translocation. Its dual PH-domain binding mechanism prevents the compensatory kinase activation frequently observed when using single-target ATP-competitive inhibitors[1].

Nanoparticle Delivery System Development

Due to its high hydrophobicity and water insolubility, PHT-427 serves as an excellent model payload for developing and validating novel drug delivery systems. It consistently achieves high encapsulation efficiencies (e.g., >75% in α-TOS nanoparticles), making it ideal for formulation processability studies [2].

Mechanistic Control for Synthetic Lethality

In phenotypic screens targeting E-cadherin-deficient (CDH1-/-) cancers, PHT-427 is utilized as a mechanistic differentiator. Because it lacks the synthetic lethal effects of allosteric AKT inhibitors like MK-2206, it provides a critical negative control to isolate PH-domain-specific responses from allosteric-specific vulnerabilities [3].

References

- [1] Moses, S. A., et al. 'Molecular Pharmacology and Antitumor Activity of PHT-427, a Novel Akt/Phosphatidylinositide-Dependent Protein Kinase 1 Pleckstrin Homology Domain Inhibitor.' Cancer Research (AACR), 2010.

- [2] Yanes-Díaz, J., et al. 'Antitumor Activity of Nanoparticles Loaded with PHT-427, a Novel AKT/PDK1 Inhibitor, for the Treatment of Head and Neck Squamous Cell Carcinoma.' MDPI, 2021.

- [3] Telford, B. J., et al. 'Allosteric AKT Inhibitors Target Synthetic Lethal Vulnerabilities in E-Cadherin-Deficient Cells.' Cancers (MDPI), 2019.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Explore Compound Types